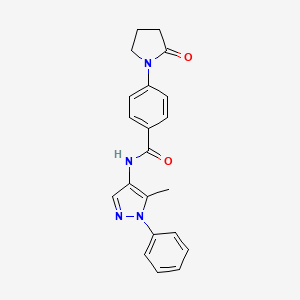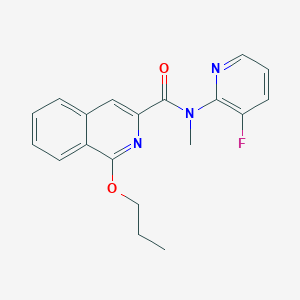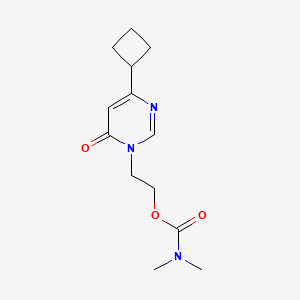
2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound is also known as cyclobutylcarbonyl-etomidate (CB-ED) and is a derivative of etomidate, a general anesthetic drug.
作用機序
The mechanism of action of 2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate is similar to that of etomidate. CB-ED enhances the activity of gamma-aminobutyric acid (GABA) receptors in the brain, which leads to an increase in inhibitory neurotransmission. This results in a decrease in neuronal activity and ultimately leads to anesthesia.
Biochemical and Physiological Effects
This compound has been shown to have similar biochemical and physiological effects as etomidate. CB-ED enhances the activity of GABA receptors in the brain, which leads to a decrease in neuronal activity. This results in anesthesia, which is characterized by loss of consciousness, analgesia, and muscle relaxation.
実験室実験の利点と制限
One advantage of using 2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate in lab experiments is its potential as an anesthetic drug with fewer side effects than etomidate. CB-ED has also been shown to have anticonvulsant properties, which could make it a useful tool in the study of epilepsy. However, one limitation of using CB-ED in lab experiments is its cost, as it is a relatively expensive compound.
将来の方向性
There are several future directions for the study of 2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate. One potential direction is the development of CB-ED as a safer and more effective anesthetic drug. Another potential direction is the study of CB-ED as a treatment for epilepsy. Additionally, further research could be done to investigate the potential of CB-ED as a treatment for other neurological disorders. Finally, the synthesis method of CB-ED could be optimized to reduce the cost of the compound, making it more accessible for scientific research.
合成法
The synthesis of 2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate involves the reaction of etomidate with cyclobutyl isocyanate. This reaction results in the formation of CB-ED, which is a white crystalline solid. The purity of the compound can be improved by recrystallization.
科学的研究の応用
2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising applications is its use as an anesthetic drug. CB-ED has been shown to have a similar anesthetic potency as etomidate but with fewer side effects. CB-ED has also been studied for its potential use as a treatment for epilepsy, as it has been shown to have anticonvulsant properties.
特性
IUPAC Name |
2-(4-cyclobutyl-6-oxopyrimidin-1-yl)ethyl N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-15(2)13(18)19-7-6-16-9-14-11(8-12(16)17)10-4-3-5-10/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOZXLQYSYABQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OCCN1C=NC(=CC1=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
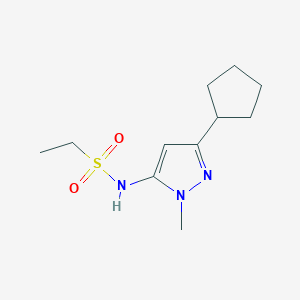

![4-methoxy-N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-3-pyridin-2-ylbenzamide](/img/structure/B7663162.png)
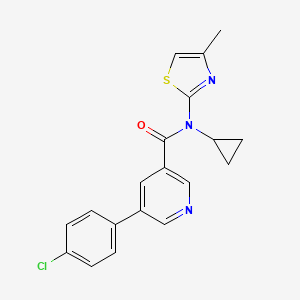
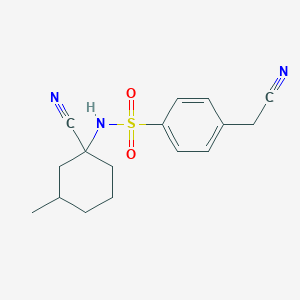
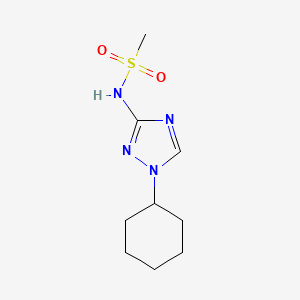
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[3-(4-fluorophenyl)furan-2-yl]methanone](/img/structure/B7663184.png)
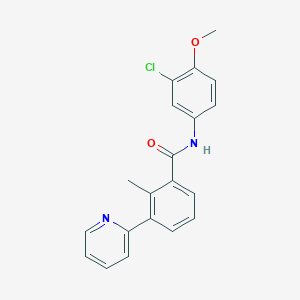
![[3-(Hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7663192.png)
![3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B7663194.png)
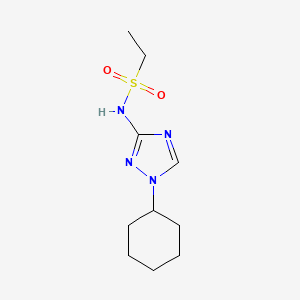
![3-(2,3-dihydropyrrolo[3,2-c]pyridine-1-carbonyl)-4-methyl-1H-quinolin-2-one](/img/structure/B7663213.png)
